molecular formula C20H26F2N4O3S2 B12407012 Crk12-IN-1

Crk12-IN-1

Cat. No.: B12407012
M. Wt: 472.6 g/mol
InChI Key: DZBBFJPWMFEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crk12-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Crk12-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Crk12-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Crk12-IN-1 exerts its effects by inhibiting cyclin-dependent kinase 12. This kinase is involved in the regulation of the cell cycle and transcription. By binding to the ATP-binding pocket of CRK12, this compound prevents ATP binding and inhibits the enzyme’s activity. This leads to the disruption of cellular processes essential for the survival of protozoan parasites .

Comparison with Similar Compounds

Crk12-IN-1 is compared with other cyclin-dependent kinase inhibitors, such as:

This compound is unique due to its high potency and specificity for CRK12, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H26F2N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C20H26F2N4O3S2/c1-11(2)10-31(28,29)26-13-8-6-12(7-9-13)24-20-25-19(23)18(30-20)17(27)16-14(21)4-3-5-15(16)22/h3-5,11-13,26H,6-10,23H2,1-2H3,(H,24,25)

InChI Key

DZBBFJPWMFEESI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.